molecular formula C22H22N4O5 B10996774 N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10996774
M. Wt: 422.4 g/mol
InChI Key: FLBMGEBZGNWAJE-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, with the chemical formula C20H22N6O4S , is a fascinating compound. It belongs to the class of sulfonamides and exhibits intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the condensation of an appropriately substituted aniline with a pyridazinone derivative. The acetylation of the resulting intermediate yields the target compound.

Reaction Conditions::
  • Aniline condensation: Typically carried out in a solvent (e.g., DMF or DMSO) with a base (e.g., potassium carbonate).
  • Acetylation: Acetic anhydride or acetyl chloride is used as the acetylating agent.

Industrial Production:: While industrial-scale production methods may vary, the principles remain consistent. Large-scale synthesis often employs continuous flow reactors or batch processes to optimize yield and purity.

Chemical Reactions Analysis

Reaction Types::

    Substitution: Reactions involving replacement of functional groups.

    Oxidation/Reduction: Depending on reaction conditions, the compound can undergo oxidation or reduction.

Common Reagents and Conditions::

    Acetylation: Acetic anhydride, base (e.g., potassium carbonate).

    Substitution: Various nucleophiles (e.g., amines, thiols).

    Oxidation/Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).

Major Products:: The primary product of acetylation is N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide itself. Substitution reactions yield derivatives with modified substituents.

Scientific Research Applications

This compound finds applications across various fields:

    Medicine: Investigated for potential therapeutic properties (e.g., antimicrobial, anticancer).

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the development of novel materials.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its mode of action fully.

Comparison with Similar Compounds

While N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique in its structure, similar compounds include:

    N- (4- { [4- (Acetylamino)phenyl]sulfinyl}phenyl)acetamide: .

  • Other sulfonamide derivatives with related functionalities.

Properties

Molecular Formula

C22H22N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H22N4O5/c1-14(27)23-16-5-7-17(8-6-16)24-21(28)13-26-22(29)11-9-18(25-26)15-4-10-19(30-2)20(12-15)31-3/h4-12H,13H2,1-3H3,(H,23,27)(H,24,28)

InChI Key

FLBMGEBZGNWAJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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